[1-(Aminomethyl)cyclopentyl]methanamine
Description
Significance of Aliphatic Diamines in Organic Chemistry
Aliphatic diamines are organic compounds containing two amino groups attached to a non-aromatic carbon backbone. Their importance in organic chemistry is multifaceted and far-reaching. The presence of two basic and nucleophilic nitrogen centers allows these molecules to act as versatile building blocks in the synthesis of a wide range of more complex structures, including polyamides, polyureas, and various heterocyclic compounds. google.com The spacing and relative orientation of the amino groups, dictated by the carbon skeleton, play a crucial role in determining the chemical and physical properties of the resulting materials. For instance, the distance between the amine functionalities influences the flexibility and chelating ability of the molecule.
In polymer chemistry, aliphatic diamines are fundamental monomers. The reaction of diamines with diacids or their derivatives leads to the formation of polyamides, a class of polymers known for their exceptional strength and thermal stability, with nylon being a prominent example. google.com Furthermore, the reactivity of the amine groups makes them excellent curing agents for epoxy resins, where they cross-link the epoxy polymer chains, resulting in a rigid, thermoset material with high mechanical strength and chemical resistance. mdpi.com Their ability to form hydrogen bonds also imparts specific solubility and material properties. cymitquimica.com
Beyond polymer science, aliphatic diamines are widely used as ligands in coordination chemistry. The two nitrogen atoms can coordinate to a single metal center, forming stable chelate rings. The stability and properties of these metal complexes are highly dependent on the structure of the diamine ligand. This chelating ability is exploited in various applications, including catalysis, and as sequestering agents. mdpi.com
Foundational Research on Cycloalkylmethanamine Derivatives
The incorporation of a cycloalkyl moiety into a methanamine structure introduces conformational rigidity and specific spatial arrangements of functional groups, which can significantly influence the molecule's biological activity and material properties. Research into cycloalkylmethanamine derivatives has been a fruitful area, particularly in medicinal chemistry and materials science.
The cyclopentane (B165970) ring, in particular, is a common motif in numerous natural products and pharmaceutically active compounds. oregonstate.edu Its non-planar, flexible nature, existing in envelope and half-chair conformations, allows for a range of spatial orientations of its substituents. utripoli.edu.ly The synthesis of substituted cyclopentanes has been an area of intense research, with numerous methods developed for their construction. oregonstate.eduresearchgate.net
Foundational work on the synthesis of related structures provides a roadmap for accessing [1-(Aminomethyl)cyclopentyl]methanamine. For instance, the synthesis of 1,1-bis(hydroxymethyl)cyclopentane has been well-documented, typically involving the reduction of diethyl cyclopentane-1,1-dicarboxylate with a strong reducing agent like lithium aluminum hydride. researchgate.netprepchem.com This diol can then, in principle, be converted to the corresponding diamine. Another relevant area of foundational research is the reductive amination of cyclic ketones like cyclopentanone (B42830) to produce cyclopentylamine. researchgate.netresearchgate.net This highlights a general strategy for introducing amino groups onto a cyclic framework.
Furthermore, research into the synthesis of other cycloalkyldiamines, such as 1,3-bis(aminomethyl)cyclohexane, provides insights into the challenges and methodologies applicable to the synthesis of geminal diamines on a cyclopentane ring. cymitquimica.comnih.gov These studies often explore the catalytic hydrogenation of dinitriles or the amination of diols, which are relevant pathways for the synthesis of the target compound.
Scope and Research Trajectories of this compound
This compound, also known by its synonym 1,1-bis(aminomethyl)cyclopentane, is a geminal diamine, meaning both aminomethyl groups are attached to the same carbon atom of the cyclopentane ring. This specific arrangement imparts unique chemical properties and potential applications.
Chemical and Physical Properties
The fundamental properties of this compound are presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| CAS Number | 38932-72-8 |
| Synonyms | 1,1-Bis(aminomethyl)cyclopentane, 1,1-Cyclopentanedimethanamine |
This data is compiled from chemical supplier information. researchgate.net
Synthesis
While specific, detailed research publications focusing solely on the synthesis of this compound are not abundant in readily available literature, established synthetic organic chemistry principles point to several viable routes. A plausible and commonly employed strategy for creating such geminal disubstituted cyclopentanes starts from cyclopentanone.
One potential synthetic pathway involves a two-step process:
Cyanohydrin Formation followed by Reduction: Cyclopentanone can be reacted with a cyanide source to form the corresponding cyanohydrin. Further reaction with another equivalent of cyanide and ammonia (B1221849) (Strecker synthesis conditions) could potentially lead to a dinitrile intermediate, which upon reduction would yield the target diamine.
Reductive Amination of a Dicarbonyl Precursor: A more direct, albeit potentially challenging, approach would involve the reductive amination of a suitable dicarbonyl precursor. organicreactions.orglibretexts.org
A well-documented route to a key precursor, 1,1-bis(hydroxymethyl)cyclopentane, involves the reduction of diethyl cyclopentane-1,1-dicarboxylate. researchgate.netprepchem.com This diol could then be converted to the diamine through a variety of methods, such as conversion to a dihalide or ditosylate followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent), or through a direct catalytic amination process.
The synthesis of a protected form, 1-(Boc-amino)-1-aminomethyl cyclopentane, is commercially available, suggesting that a synthetic route involving the protection of one amine functionality is a viable strategy for more controlled reactions and derivatizations. nih.gov
Potential Research Trajectories
The unique geminal diamine structure of this compound opens up several promising avenues for future research:
Coordination Chemistry and Catalysis: The two primary amine groups are ideally positioned to act as a bidentate ligand, forming a stable five-membered chelate ring with metal ions. The cyclopentane backbone imposes a specific bite angle and conformational rigidity that could influence the catalytic activity and selectivity of the resulting metal complexes. Research could focus on synthesizing and characterizing these complexes and evaluating their efficacy in various catalytic transformations.
Polymer and Materials Science: As a diamine monomer, it can be incorporated into polymers such as polyamides and polyureas. The geminal substitution pattern on the cyclopentane ring would introduce a unique, bulky, and non-linear element into the polymer backbone. This could lead to materials with novel thermal, mechanical, and solubility properties compared to polymers derived from linear or non-geminal diamines.
Medicinal Chemistry: The cyclopentane scaffold is a recognized "bioisostere" for other cyclic structures and is present in many bioactive molecules. oregonstate.edu The diamine functionality provides handles for the attachment of various pharmacophores. The rigid, yet three-dimensional nature of the molecule could be exploited to design ligands that fit into specific protein binding pockets. Research in this area would involve the synthesis of derivatives and their evaluation for various biological activities.
Structure
3D Structure
Properties
IUPAC Name |
[1-(aminomethyl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-7(6-9)3-1-2-4-7/h1-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMSTXROIMQHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307759 | |
| Record name | 1,1-Cyclopentanedimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38932-72-8 | |
| Record name | 1,1-Cyclopentanedimethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38932-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclopentanedimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 1 Aminomethyl Cyclopentyl Methanamine
Nucleophilic Reactivity of Primary Amine Functionalities
The two primary amine groups in [1-(aminomethyl)cyclopentyl]methanamine are the primary sites of its nucleophilic character. These amines can readily participate in reactions with a variety of electrophiles. The inherent nucleophilicity of amines allows them to engage in substitution and addition reactions, often under mild conditions. However, the presence of two primary amine groups on the same carbon atom can lead to challenges in achieving selective mono-functionalization, as the initial alkylation or acylation of one amine group can influence the reactivity of the second.
The nucleophilic addition of amines to carbonyl compounds is a fundamental reaction. For instance, primary amines react with aldehydes and ketones to form imines. This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. The rate of this reaction is often dependent on the pH of the reaction medium. While specific kinetic studies on the nucleophilic addition of this compound are not extensively documented in publicly available literature, the general principles of amine reactivity suggest that it would readily react with aldehydes and ketones to form bis-imines or engage in subsequent intramolecular reactions.
Cyclization Reactions and Heterocycle Formation
The geminal diamine structure of this compound makes it a valuable precursor for the synthesis of various spiro-heterocyclic systems. The reaction of this diamine with suitable bifunctional electrophiles can lead to the formation of five, six, or seven-membered heterocyclic rings spiro-fused to the cyclopentane (B165970) core.
For example, the condensation of diamines with dicarbonyl compounds or their equivalents is a common strategy for heterocycle synthesis. While specific examples with this compound are not prevalent in the searched literature, analogous reactions with other diamines suggest the potential for forming a variety of heterocyclic structures. The synthesis of spiro-heterocycles from cycloalkylidenemalononitriles and active methylene (B1212753) reagents has been reported, showcasing a general approach to such systems. Furthermore, the reaction of amines with aldehydes and ketones can lead to the formation of complex heterocyclic systems through multi-component condensation reactions. The synthesis of diaza-spiro compounds is a known application of diamines, often involving intramolecular cyclization or reactions with dielectrophiles.
Intramolecular cyclization of derivatives of this compound represents another pathway to heterocycle formation. For instance, if the two amine groups are differentially functionalized with groups capable of reacting with each other, an intramolecular reaction can lead to a cyclic product. The synthesis of 1-azaazulenes through ring-opening cyclization of spirocyclopropanes with amines demonstrates an innovative approach to heterocycle construction that could potentially be adapted.
Acylation and Sulfonylation Reactions
The primary amine groups of this compound readily undergo acylation with acid chlorides and acid anhydrides to form the corresponding amides. These reactions are typically high-yielding and proceed under standard conditions, often in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The reaction with acid anhydrides is generally slower than with acid chlorides and may require heating. The product of diacylation would be N,N'-diacyl-[1-(aminomethyl)cyclopentyl]methanamine.
Similarly, sulfonylation of the amine functionalities with sulfonyl chlorides in the presence of a base affords stable sulfonamides. Sulfonyl chlorides are frequently used in medicinal chemistry to introduce sulfonamide moieties, which are common pharmacophores. The reaction of this compound with two equivalents of a sulfonyl chloride would yield the corresponding N,N'-disulfonyl derivative. The synthesis of sulfinamides from sulfonyl chlorides has also been reported as a one-step process.
| Reagent Type | General Product | Reaction Conditions |
| Acid Chloride (RCOCl) | N,N'-Diacyl derivative | Base (e.g., triethylamine, pyridine), aprotic solvent |
| Acid Anhydride ((RCO)₂O) | N,N'-Diacyl derivative | Often requires heating, may or may not require a catalyst |
| Sulfonyl Chloride (RSO₂Cl) | N,N'-Disulfonyl derivative | Base (e.g., triethylamine, pyridine), aprotic solvent |
Alkylation and Arylation Processes
The N-alkylation of amines with alkyl halides is a common method for the synthesis of secondary, tertiary, and quaternary amines. However, the reaction of primary amines with alkyl halides is often complicated by over-alkylation, leading to a mixture of products. Achieving selective mono-alkylation of a diamine like this compound can be particularly challenging. Methodologies for selective mono-N-alkylation of amines have been developed, for instance, by using a large excess of the amine or through chelation-controlled reactions.
The reaction of this compound with an alkylating agent can potentially lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts if the reaction conditions are forcing. The relative rates of the first and second alkylation steps will determine the product distribution.
N-arylation of amines, typically achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, provides a powerful tool for the formation of C-N bonds. This methodology could be applied to this compound to introduce aryl groups onto the nitrogen atoms, leading to N,N'-diaryl derivatives. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions.
Oxidation and Reduction Chemistry
The oxidation of amines can lead to a variety of products depending on the oxidant and the reaction conditions. The oxidation of primary amines can yield imines, oximes, nitriles, or even lead to C-N bond cleavage. The oxidation of cyclopentane itself has been studied, and it is known to produce cyclopentanol, cyclopentanone (B42830), and dicarboxylic acids like glutaric and succinic acid under certain catalytic conditions. While specific studies on the oxidation of the cyclopentyl ring in this compound were not found, it is plausible that the amino groups would direct or influence the oxidation process. The oxidation of the amine functionalities themselves could occur, for example, with reagents like hydrogen peroxide or peroxy acids, potentially leading to hydroxylamines or oximes.
The reduction of derivatives of this compound, such as the N,N'-diacyl or N,N'-disulfonyl compounds, offers a route to modify the amine functionalities. For instance, the reduction of amides to amines is a common transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would regenerate the primary amines or, if the acyl group was introduced to a secondary amine, produce a tertiary amine. The reduction of sulfonamides is more challenging but can be achieved under specific conditions.
Functionalization of the Cyclopentyl Ring System
Direct functionalization of the cyclopentyl ring in this compound presents a synthetic challenge due to the presence of the reactive amine groups. These groups would likely need to be protected before any attempts to modify the carbocyclic core. Once protected, for example as amides or sulfonamides, various C-H activation strategies could be explored for the introduction of new functional groups onto the cyclopentane ring.
Palladium-catalyzed C(sp³)–H arylation has been successfully applied to cyclobutane (B1203170) and cyclopropane (B1198618) systems, often directed by an adjacent functional group. A similar strategy could potentially be employed for the functionalization of the cyclopentyl ring in a protected derivative of this compound. The α-arylation of cyclopentanones has also been achieved through palladium/enamine cooperative catalysis, highlighting another potential route for functionalization if the diamine could be converted to a suitable precursor. The preparation of functionalized cyclopentane derivatives has been a subject of interest, with methods developed for creating polysubstituted cyclopentanes.
Coordination Chemistry of 1 Aminomethyl Cyclopentyl Methanamine
Ligand Design and Coordination Modes
While the molecular structure of [1-(Aminomethyl)cyclopentyl]methanamine, featuring two primary amine groups attached to a single carbon atom of a cyclopentane (B165970) ring, suggests it could act as a bidentate ligand, no studies have been published to confirm this.
Chelation Behavior of Diamine Ligands
In principle, the two aminomethyl groups are positioned to form a five-membered chelate ring with a metal center, a common and stable arrangement for diamine ligands. This "gem-diamine" setup can enforce a specific bite angle and conformational geometry upon coordination. However, without experimental data, any discussion of its chelation behavior remains purely speculative.
Conformational Aspects in Metal Coordination
The cyclopentane backbone of the ligand is inherently flexible, capable of adopting various puckered conformations. In a coordinated state, the steric demands of the chelate ring and the metal's coordination geometry would likely lock the cyclopentane ring into a specific conformation. The interplay between the cyclopentane ring's conformation and the stability of the resulting metallacycle has not been investigated for this ligand.
Synthesis of Metal Complexes
There are no published methods for the synthesis of metal complexes using this compound as a ligand.
Transition Metal Complexes
A search of scientific databases yields no reports on the synthesis and characterization of transition metal complexes with this compound.
Main Group Metal Coordination
Similarly, the coordination chemistry of this ligand with main group metals has not been explored in the available literature.
Structural Analysis of Coordination Compounds
As no metal complexes of this compound have been synthesized and reported, there is no structural data available for analysis. Techniques such as X-ray crystallography, which would provide definitive information on bond lengths, bond angles, and coordination geometries, have not been applied to any coordination compounds of this ligand.
Geometric Configurations and Isomerism
The coordination of this compound to a metal center typically occurs through the lone pairs of electrons on the two nitrogen atoms, forming a five-membered chelate ring. The geometry of the resulting complex is dictated by the coordination number and electronic configuration of the central metal ion, as well as the steric constraints imposed by the cyclopentyl group.
For a metal ion with a coordination number of four, square planar or tetrahedral geometries are most common. In a square planar complex of the type [M(L)₂]²⁺ (where L represents the bidentate ligand), the two this compound ligands can arrange in a cis or trans fashion. However, due to the bidentate nature of the ligand and the typical bite angle, a cis-like coordination of each individual ligand is enforced. When two such ligands are present, they will occupy adjacent coordination sites.
In octahedral complexes with a coordination number of six, such as [M(L)₃]ⁿ⁺ or [M(L)₂(X)₂]ⁿ⁺ (where X is a monodentate ligand), a richer variety of isomeric forms can arise. For a complex of the type [M(L)₂(X)₂]ⁿ⁺, the two monodentate ligands (X) can be positioned adjacent to one another (cis) or opposite to each other (trans). libretexts.orglibretexts.org The two bidentate this compound ligands will also adopt a specific arrangement relative to each other.
Table 1: Predicted Geometric Isomers for Selected Metal Complexes of this compound
| Complex Formula | Metal Ion | Coordination Geometry | Possible Geometric Isomers |
| [Pt(L)Cl₂] | Pt(II) | Square Planar | cis |
| [Ni(L)₂]²⁺ | Ni(II) | Square Planar | cis/trans possible with respect to other ligands if present |
| [Co(L)₃]³⁺ | Co(III) | Octahedral | fac/mer isomers are not possible with three identical bidentate ligands |
| [Cr(L)₂(H₂O)₂]³⁺ | Cr(III) | Octahedral | cis/trans (referring to the aqua ligands) |
Note: L = this compound. The table is illustrative and based on common coordination geometries for the specified metal ions.
Electronic Structure Investigations of Metal-Ligand Interactions
The electronic structure of metal complexes containing this compound is primarily defined by the interaction between the highest occupied molecular orbitals (HOMOs) of the ligand and the lowest unoccupied molecular orbitals (LUMOs) of the metal ion. The primary amine groups of the ligand act as strong σ-donors, contributing electron density to the vacant d-orbitals of the transition metal.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of these coordination compounds. umn.eduresearchgate.net Such studies can provide insights into the nature of the metal-ligand bond, the distribution of electron density, and the energies of the molecular orbitals.
The HOMO of the this compound ligand is expected to be localized on the lone pairs of the nitrogen atoms. Upon coordination, these orbitals overlap with the appropriate d-orbitals of the metal (e.g., d_z², d_(x²-y²), d_xy, d_xz, d_yz for an octahedral complex) to form bonding and antibonding molecular orbitals. The energy gap between the resulting HOMO and LUMO of the complex is a critical parameter that influences its stability, reactivity, and spectroscopic properties. elixirpublishers.com
For instance, in a hypothetical octahedral complex with a d⁶ metal ion like Co(III), the ligand field created by the two amine donors would lead to a splitting of the d-orbitals into t₂g and e_g sets. The strength of the σ-donation from the amine ligands influences the magnitude of this splitting (Δo), which in turn determines whether the complex will be high-spin or low-spin. Given that primary amines are relatively strong field ligands, a low-spin configuration is often favored.
Table 2: Hypothetical Electronic Properties of Metal-[1-(Aminomethyl)cyclopentyl]methanamine Complexes based on Theoretical Considerations
| Metal Ion | d-electron Count | Expected Spin State (Octahedral) | Nature of HOMO | Nature of LUMO | Predicted Metal-Nitrogen Bond Character |
| Cr(III) | d³ | High-spin | Primarily ligand-based (N lone pairs) | Metal-based (t₂g) | Primarily σ-donation |
| Fe(III) | d⁵ | High-spin or Low-spin | Primarily ligand-based (N lone pairs) | Metal-based (t₂g or e_g) | Primarily σ-donation |
| Co(III) | d⁶ | Low-spin | Metal-based (t₂g) | Metal-based (e_g) | Significant σ-donation |
| Ni(II) | d⁸ | High-spin | Metal-based (t₂g) | Metal-based (e_g) | Primarily σ-donation |
| Cu(II) | d⁹ | N/A (Jahn-Teller distorted) | Metal-based (d-orbitals) | Metal-based (d-orbitals) | Primarily σ-donation |
| Zn(II) | d¹⁰ | N/A | Primarily ligand-based (N lone pairs) | Ligand-based or higher energy metal orbitals | Primarily σ-donation |
This table presents a simplified, theoretical overview. Actual electronic properties can be influenced by various factors including the specific coordination environment and the presence of other ligands.
Catalytic Applications of 1 Aminomethyl Cyclopentyl Methanamine Derivatives
Organocatalysis Utilizing Amine Functionalities
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Chiral diamines, in particular, are effective organocatalysts, often operating through enamine or iminium ion intermediates. mdpi.com Derivatives of [1-(Aminomethyl)cyclopentyl]methanamine are poised to be effective in this domain.
Protonated chiral diamines have been successfully employed as organocatalysts in asymmetric aldol (B89426) reactions between ketones and aldehydes, achieving high yields and enantioselectivities. researchgate.net For instance, N-alkylated derivatives of (R,R)-(+)-1,2-diphenylethylenediamine can yield aldol products with up to 80% yield and 90% enantioselectivity. researchgate.net The mechanism often involves the formation of a nucleophilic enamine from the ketone and one of the amine groups of the catalyst. The second amine, often protonated, can then activate the electrophile (the aldehyde) through hydrogen bonding, controlling the stereochemical outcome of the reaction. mdpi.com
Similarly, in Michael additions, bifunctional diamine-derived catalysts have shown efficacy. Organocatalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold have been tested in the addition of acetylacetone (B45752) to trans-β-nitrostyrene, yielding the product with conversions up to 93%. mdpi.com The success of these reactions relies on the spatial arrangement of the amine groups and other functional moieties that can act as hydrogen-bond donors, activating the substrates and controlling the facial selectivity of the attack. mdpi.commdpi.com Given its structure, derivatives of this compound could be designed to act as bifunctional catalysts for similar enantioselective transformations.
Transition Metal Catalysis Involving Derived Ligands
The two nitrogen atoms of this compound make it an excellent candidate for a bidentate ligand, capable of coordinating to a transition metal center to form a stable chelate complex. Such complexes are central to a vast array of catalytic transformations. rsc.org The development of chiral ligands, in particular, has been crucial for the advancement of asymmetric catalysis. rsc.org Diamine ligands are frequently used with metals like copper, palladium, rhodium, and iridium to catalyze a variety of reactions. nih.govdicp.ac.cn
The synthesis of chiral amines is of great importance in the pharmaceutical and agrochemical industries. acs.org Asymmetric hydrogenation of prochiral imines is one of the most direct methods to produce enantiomerically enriched amines. acs.orgnih.gov This transformation is often catalyzed by transition metal complexes bearing chiral ligands.
While bisphosphine ligands are common, chiral diamine ligands have also been effectively used in palladium-catalyzed asymmetric hydrogenations. dicp.ac.cn For example, palladium complexes with chiral diamine ligands have been used for the asymmetric hydrogenation of various imines, including N-tosylimines and N-diphenylphosphinyl ketimines, with high enantioselectivities (87-99% ee). dicp.ac.cn The ligand creates a chiral environment around the metal center, dictating the facial approach of hydrogen to the C=N double bond of the substrate. researchgate.net A chiral derivative of this compound could serve as a ligand for metals like palladium, rhodium, or iridium to achieve similar results. acs.orgdicp.ac.cn
Table 1: Examples of Asymmetric Hydrogenation of Imines using Transition Metal/Diamine Catalysts
| Substrate Type | Catalyst System (Metal/Ligand) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| N-Diphenylphosphinyl ketimines | Pd(CF₃CO₂)₂/(S)-SegPhos | 87-99% | dicp.ac.cn |
| N-Tosyl ketimines | Pd(CF₃CO₂)₂/(S)-SynPhos | 88-97% | dicp.ac.cn |
| Cyclic N-Sulfonylimines | Pd Complex | 79-93% | dicp.ac.cn |
| (E)-α-Phenylcinnamic acid | Pd/(S)-(-)-2-aminomethyl-1-ethylpyrrolidine | 76% | dicp.ac.cn |
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The performance of these catalytic systems is heavily dependent on the ligand coordinated to the metal center. Diamine ligands have proven particularly important in advancing copper-catalyzed Ullmann-type reactions, allowing them to proceed under much milder conditions than previously possible. nih.govresearchgate.net
In these reactions, the diamine ligand stabilizes the copper catalyst and prevents the formation of less reactive species. nih.gov This has enabled the coupling of aryl halides with a wide range of nucleophiles, including amines, alcohols, and thiols, at temperatures as low as room temperature. nih.govtcichemicals.com Similarly, amines have been used as inexpensive and efficient ligands in various palladium-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. researchgate.net Ligands derived from this compound could be applied in these systems to facilitate a broad range of cross-coupling transformations.
Table 2: Examples of Cross-Coupling Reactions Facilitated by Diamine Ligands
| Reaction Type | Catalyst System | Key Feature | Reference |
|---|---|---|---|
| Ullmann C-N Coupling (Goldberg Reaction) | CuI / Diamine Ligand | Enables mild conditions (low temp, weak base). | nih.gov |
| Ullmann C-O Coupling | CuI / Benzene-1,2-diamine Ligand | Allows C(sp²)-O bond formation at room temperature. | tcichemicals.com |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Amine Ligand | Efficient coupling using inexpensive amine ligands. | researchgate.net |
| Sonogashira Coupling | Pd(OAc)₂ / DABCO | Copper-free conditions with high turnover numbers. | researchgate.net |
Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing amines. researchgate.net While challenging, significant progress has been made using various transition metal catalysts. Copper-based systems, in particular, have shown great promise.
Recent studies have demonstrated that a single copper-hydride catalyst, often used in conjunction with a ligand, can selectively catalyze the hydroamination of alkynes to produce enamines, α-chiral branched alkylamines, or linear alkylamines, depending on the reaction conditions. nih.govmit.edu For example, the reaction can be directed to produce a 1,3-diamine from a substrate already containing an amine. nih.gov The ligand plays a crucial role in controlling the selectivity of the reaction. The structural features of this compound suggest its derivatives could be effective ligands in such copper-catalyzed hydroamination reactions.
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic reaction is key to its optimization and broader application. For reactions involving diamine ligands, detailed mechanistic studies have provided valuable insights.
In organocatalysis, the catalytic cycle for a diamine-catalyzed reaction typically begins with the formation of an enamine or iminium ion. mdpi.commdpi.com For example, in the nitroso aldol reaction catalyzed by a chiral diamine, the catalyst reacts with cyclohexanone (B45756) to form a nucleophilic enamine. Simultaneously, the protonated form of the catalyst activates the nitrosobenzene (B162901) electrophile via hydrogen bonding. These two activated species then react, with the steric environment of the catalyst controlling the enantioselectivity, before the product is released and the catalyst is regenerated. mdpi.com
In transition metal catalysis, the cycle is different. For copper-catalyzed C-N coupling, the mechanism is believed to involve coordination of the amine to the copper(I) center, deprotonation of the amine, oxidative addition of the aryl halide to the copper, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst. acs.org Kinetic studies have shown that while this general on-cycle mechanism is consistent across different auxiliary ligands, the choice of ligand significantly impacts the rates of reaction and catalyst deactivation. acs.org Mechanistic investigations of catalysts derived from this compound would be essential to understanding their specific behavior and potential.
Catalyst Recycling and Sustainability in Catalytic Processes
The sustainability of a catalytic process is a critical consideration, encompassing factors like the use of abundant metals and the ability to recycle the catalyst. The use of copper, an inexpensive and earth-abundant metal, in diamine-ligated systems is a step toward more sustainable cross-coupling reactions compared to those using precious metals like palladium. nih.govtcichemicals.com
Catalyst recycling remains a significant challenge, especially for homogeneous catalysts. One common strategy is the immobilization of the catalyst on a solid support, which allows for its easy separation from the reaction mixture and subsequent reuse. While specific studies on recycling catalysts based on this compound are not yet available, the presence of two amine functional groups offers clear handles for covalent attachment to various support materials. For instance, heterogeneous Co-N/C catalysts have been shown to be efficient and recyclable for the hydroaminomethylation of alkenes. researchgate.net This demonstrates the potential for developing robust, recyclable heterogeneous catalysts from diamine precursors. Future work could focus on immobilizing transition metal complexes of this compound derivatives to create sustainable and reusable catalytic systems.
Integration of 1 Aminomethyl Cyclopentyl Methanamine in Materials Science and Polymer Chemistry
Role as a Monomer or Cross-linking Agent in Polymer Synthesis
The presence of two primary amine functional groups qualifies [1-(Aminomethyl)cyclopentyl]methanamine as a difunctional monomer, capable of participating in step-growth polymerization, or as a cross-linking agent to create polymer networks. gdckulgam.edu.in Its structure allows it to connect two polymer chains or extend a polymer chain, depending on the reaction type.
Polycondensation is a polymerization mechanism involving a condensation reaction between monomers with two or more reactive functional groups, leading to the formation of a polymer and a small molecule byproduct, such as water. gdckulgam.edu.in Diamines are classical monomers for polycondensation, most notably in the synthesis of polyamides through reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides).
This compound can serve as the diamine component in such reactions. When reacted with a dicarboxylic acid, it would form a polyamide with the cyclopentyl moiety integrated into the polymer backbone. This rigid cyclic structure is expected to influence the final properties of the polyamide, potentially enhancing its thermal stability, and modifying its solubility and mechanical strength compared to polyamides derived from linear aliphatic diamines. The reaction proceeds through the formation of amide linkages between the amine groups of the diamine and the carboxyl groups of the diacid.
Table 1: Examples of Polycondensation Reactions with Diamines
| Diamine Monomer | Co-monomer | Resulting Polymer | Key Features |
|---|---|---|---|
| This compound | Adipoyl chloride | Polyamide | Introduction of a rigid cyclopentyl group into the polymer backbone. |
| Hexamethylenediamine | Adipoyl chloride | Nylon 6,6 | A common commercial polyamide with a flexible aliphatic backbone. |
This table presents a hypothetical reaction for this compound based on established principles of polycondensation chemistry.
Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to propagate. rsc.orgumn.edursc.org Primary amines are known to act as initiators for the ROP of certain cyclic monomers, such as epoxides and lactones. tu-dresden.de
The two primary amine groups of this compound can function as a dual-initiating site for ROP. For instance, in the ROP of ε-caprolactone, each amine group can initiate the growth of a separate polyester (B1180765) chain. This would result in a star-like polymer architecture with two polymer arms emanating from the central cyclopentyl core. The structure of the initiator dictates the architecture of the resulting polymer, and using this diamine provides a route to polymers with a defined, two-arm structure and amine-derived end groups.
Development of Functional Polymeric Materials
The unique structure of this compound makes it a valuable building block for the creation of functional polymeric materials with tailored properties for specific applications.
Solid-phase synthesis (SPS) is a cornerstone technique for the production of peptides and other biomolecules, where molecules are assembled on a solid polymer support or resin. mdpi.com The properties of this resin are critical for the success of the synthesis. Commonly used resins are based on polystyrene (PS) cross-linked with divinylbenzene. mdpi.comresearchgate.net
This compound can be incorporated into these polymer supports in two primary ways:
As a Cross-linker: It can be used to cross-link polymer chains, creating a resin with specific mechanical stability and swelling properties. The rigid cyclopentyl group would create cross-links with a defined spatial geometry, potentially influencing solvent uptake and reagent accessibility within the resin matrix.
As a Functional Monomer: It can be copolymerized with monomers like styrene (B11656) to introduce primary amine functionalities throughout the polymer support. These amine groups serve as the initial attachment points (handles) for anchoring the first amino acid in solid-phase peptide synthesis (SPPS). mdpi.comunibo.it The geminal arrangement of the amine groups could offer a high local density of reactive sites.
Table 2: Comparison of Polymer Supports Used in Solid-Phase Synthesis
| Resin Type | Polymer Backbone | Typical Cross-linker | Key Characteristics |
|---|---|---|---|
| Merrifield Resin | Polystyrene | Divinylbenzene (1-2%) | High chemical stability, hydrophobic, swells well in nonpolar solvents like DCM. unibo.itnih.gov |
| TentaGel | Polyethylene glycol (PEG) grafted onto Polystyrene | Divinylbenzene | Amphiphilic, swells well in a wide range of polar and nonpolar solvents, improved reaction kinetics. unibo.it |
The incorporation of this compound as a cross-linker or functional monomer would create a new class of support, combining the rigidity of its cyclic core with the reactivity of its amine groups.
Advanced composite materials, often used in aerospace and automotive industries, typically consist of a reinforcing fiber embedded in a polymer matrix. nsf.gov Thermosetting polymers, such as epoxy resins, are common matrix materials. The curing of these resins involves a cross-linking reaction between the epoxy resin and a curing agent or hardener.
Diamine compounds are widely used as curing agents for epoxy resins. The amine groups react with the epoxide rings in an addition reaction, opening the ring and forming a covalent bond and a hydroxyl group. As a difunctional amine, this compound can react with two epoxy groups, and because it has two such amine groups, it can form a highly cross-linked, three-dimensional network. This process transforms the liquid resin into a rigid, durable solid. nasa.gov
The incorporation of the cyclopentyl ring from this compound into the polymer network is expected to enhance the thermomechanical properties of the resulting composite material. The rigidity of the ring can increase the glass transition temperature (Tg) and improve the modulus of the cured material compared to composites cured with more flexible, linear diamines. nsf.gov
Surface Modification and Nanomaterial Functionalization
Modifying the surface properties of materials is crucial for a vast range of applications, from improving biocompatibility to enhancing adhesion. nih.govnih.gov The process involves attaching functional molecules to a material's surface without altering its bulk properties. mdpi.com Similarly, the functionalization of nanomaterials like nanoparticles is essential to control their stability, solubility, and interaction with their environment. mdpi.comnih.govnih.gov
The primary amine groups of this compound are highly suitable for surface functionalization. These reactive groups can be covalently grafted onto a variety of substrates that possess complementary reactive functionalities, such as:
Oxide Surfaces (e.g., silica, titania): After initial treatment to introduce carboxyl or epoxy groups.
Polymer Films: On polymers with surface acid chloride, anhydride, or epoxy groups.
Gold Nanoparticles: Through the use of linker molecules.
This surface functionalization can be used to introduce a high density of primary amine groups onto a material. These amine groups can then serve as reactive sites for further modification, such as the attachment of proteins, drugs, or other functional molecules. The unique gem-diamine structure on a cyclopentyl ring provides a spatially defined and dense presentation of these reactive handles, which can be advantageous for applications in biosensors, drug delivery systems, and catalytic platforms. nih.gov
Table 3: Strategies for Surface Functionalization Using Amine Compounds
| Technique | Substrate Example | Required Surface Group | Purpose of Functionalization |
|---|---|---|---|
| Covalent Grafting | Polymer film, Silica nanoparticles | Carboxylic acid, Epoxy, Acyl chloride | Introduce reactive amine sites for further conjugation. mdpi.com |
| Plasma Polymerization | Various materials | N/A | Deposition of a thin, amine-rich polymer layer. |
Theoretical and Computational Investigations of 1 Aminomethyl Cyclopentyl Methanamine
Quantum Mechanical Studies
Quantum mechanical calculations offer a detailed picture of the electronic distribution and energy levels within a molecule, which are crucial for understanding its stability and reactivity.
In analogous studies on aminonitrocyclopentanes, DFT calculations have been successfully used to compute properties like heats of formation and bond dissociation energies. bibliotekanauki.plscispace.com For [1-(Aminomethyl)cyclopentyl]methanamine, such calculations would likely reveal the influence of the two aminomethyl substituents on the geometry of the cyclopentane (B165970) ring. The electron-donating nature of the amino groups would also influence the electrostatic potential surface of the molecule, highlighting regions of positive and negative charge. This information is critical for understanding intermolecular interactions.
| Parameter | Predicted Value |
| C-C (ring) bond length | ~1.55 Å |
| C-C (substituent) bond length | ~1.54 Å |
| C-N bond length | ~1.47 Å |
| C-C-C (ring) bond angle | ~104-106° |
| H-N-H bond angle | ~106° |
| Note: These are estimated values for illustrative purposes and are not based on actual calculations for this compound. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.orglibretexts.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. scispace.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the two amino groups due to the presence of lone pair electrons. The LUMO would likely be distributed across the antibonding orbitals of the C-N and C-C bonds. A theoretical study on a platinum complex containing a cyclohexane-1,2-diamine ligand, for instance, showed the HOMO and LUMO energies to be crucial in understanding its electronic behavior and reactivity. scispace.comresearchgate.net
While the exact HOMO-LUMO gap for this compound has not been reported in the searched literature, studies on similar aliphatic amines suggest a relatively large gap, indicative of a kinetically stable molecule. For context, a study on aminonitrocyclopentanes calculated various electronic properties, which are presented in a similar fashion in the table below to illustrate the type of data generated. bibliotekanauki.plscispace.com
| Molecular Orbital | Energy (eV) - Illustrative |
| HOMO | -6.5 |
| LUMO | 1.5 |
| HOMO-LUMO Gap | 8.0 |
| Note: These values are for illustrative purposes to demonstrate the output of FMO analysis and do not represent actual data for this compound. |
Conformational Analysis and Energetic Landscapes
The flexible nature of the cyclopentane ring allows it to adopt various non-planar conformations to alleviate ring strain. scribd.com The presence of two substituents on the same carbon atom in this compound will significantly influence its preferred three-dimensional structure and energetic landscape.
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes. researchgate.net By simulating the motion of atoms over time, MD can reveal the preferred conformations of this compound and the energetic barriers between them. The cyclopentane ring itself can exist in various puckered conformations, such as the "envelope" and "half-chair" forms. scribd.comchempedia.info The two aminomethyl groups will have their own rotational degrees of freedom, further complicating the conformational landscape.
MD simulations can map out this landscape by sampling different conformations and calculating their potential energies. This would allow for the identification of the global minimum energy structure and other low-energy conformers that are likely to be populated at room temperature. Such simulations have been used to study the conformational preferences of various substituted cyclopentanes and other cyclic systems. researchgate.net
The accuracy of molecular dynamics simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. nih.gov For a novel molecule like this compound, a specific force field may need to be developed or existing ones validated.
Force field parameterization involves determining values for terms such as bond stretching, angle bending, and dihedral torsions. uiuc.edu This is often achieved by fitting the force field parameters to high-level quantum mechanical calculations or experimental data. nih.gov For instance, the partial atomic charges on each atom would be calculated using quantum mechanics to accurately represent the electrostatic interactions. The torsional parameters for the rotation around the C-C and C-N bonds would be adjusted to reproduce the rotational energy profiles obtained from quantum mechanical scans. Automated tools and methodologies, such as the General Automated Atomic Model Parameterization (GAAMP), have been developed to streamline this process for new small molecules. nih.govbioexcel.eu
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. kaust.edu.sarsc.org For this compound, theoretical studies could explore various potential reactions, such as those involving the nucleophilic amino groups.
For example, the reaction of the diamine with an electrophile could be modeled to determine the most likely site of attack and the energy barrier for the reaction. Computational studies on the oxidation of cyclopentane have provided detailed mechanisms, including the formation of various intermediates and products. researchgate.netecm2015.hu Similarly, the reaction of cyclopentane derivatives with radicals has been investigated using computational methods to determine rate constants and reaction pathways. rsc.orgacs.org
A hypothetical reaction coordinate diagram for the first step of a reaction between this compound and a generic electrophile (E+) is shown below to illustrate the type of information that can be obtained from such studies.
| Stage | Relative Energy (kcal/mol) - Illustrative |
| Reactants | 0 |
| Transition State | +15 |
| Intermediate | -5 |
| Note: This data is purely illustrative and does not represent a specific calculated reaction pathway for this compound. |
These computational approaches provide a molecular-level understanding of the factors controlling the reactivity of this compound, which is essential for its potential applications.
Ligand-Metal Interaction Modeling in Coordination Complexes
Currently, there are no specific computational studies detailing the interaction of this compound with metal ions. Such research, if conducted, would likely involve the use of quantum chemical methods like Density Functional Theory (DFT) to model the coordination complexes formed between the diamine ligand and various transition metals.
As a bidentate ligand, this compound can donate two pairs of electrons from its nitrogen atoms to a metal center, forming a chelate ring. purdue.edu Computational modeling would aim to elucidate the structural and electronic properties of these potential complexes. Key areas of investigation would include:
Coordination Geometry: Determining the most stable three-dimensional arrangement of the ligand around the metal center.
Binding Energies: Calculating the strength of the metal-ligand bond to predict the stability of the complex.
Electronic Structure Analysis: Examining molecular orbitals and charge distribution to understand the nature of the bonding.
Without specific studies on this compound, no data on bond lengths, coordination energies, or preferred metal partners can be provided. General studies on other bidentate amine ligands show that factors like the metal's ionic radius and the ligand's structural rigidity are crucial in determining the final structure and stability of the coordination complex. nih.govacs.org
Predictive Modeling for Chemical Reactivity
Predictive modeling uses computational methods to forecast the chemical behavior of a molecule. For this compound, this would involve calculating various molecular properties and descriptors to understand its potential reaction pathways and sites of reactivity.
Typical computational approaches would include:
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The energy and location of the HOMO indicate where the molecule is most likely to donate electrons (nucleophilic sites), while the LUMO indicates where it is most likely to accept electrons (electrophilic sites).
Electrostatic Potential (ESP) Mapping: This technique visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.
Calculation of Reactivity Descriptors: Quantum chemical calculations can provide numerical values for properties like hardness, softness, and electrophilicity, which help in quantitatively predicting how the molecule will behave in a chemical reaction.
As no such computational analyses have been published for this compound, specific data on its HOMO-LUMO gap, electrostatic potential distribution, or other reactivity indices are not available.
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 1 Aminomethyl Cyclopentyl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. For [1-(Aminomethyl)cyclopentyl]methanamine, with its distinct sets of protons and carbons, a combination of one-dimensional and multidimensional NMR experiments would be required for unambiguous signal assignment.
Given the molecular structure, the ¹H NMR spectrum is expected to show signals for the aminomethyl (-CH₂NH₂) protons and the methylene (B1212753) (-CH₂-) protons of the cyclopentane (B165970) ring. The protons of the two aminomethyl groups are chemically equivalent, as are the sets of methylene protons on the cyclopentane ring at positions 2/5 and 3/4. The ¹³C NMR spectrum would correspondingly display signals for the quaternary carbon, the aminomethyl carbons, and the methylene carbons of the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (quaternary) | - | ~45-55 |
| -CH₂-NH₂ | ~2.5-3.0 | ~40-50 |
| Cyclopentane -CH₂- (C2, C5) | ~1.5-1.7 | ~30-35 |
| Cyclopentane -CH₂- (C3, C4) | ~1.4-1.6 | ~22-27 |
| -NH₂ | ~1.0-2.0 (broad) | - |
Note: These are estimated values based on typical chemical shifts for similar functional groups and cyclic systems. Actual values may vary depending on the solvent and other experimental conditions.
Multidimensional NMR for Complex Structure Determination
To resolve signal overlap and definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comuvic.ca For this compound, COSY would show correlations between the protons of the adjacent methylene groups in the cyclopentane ring, helping to trace the connectivity of the cyclic structure. rsc.org
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded protons and carbons (¹J-coupling). youtube.comlibretexts.org Each cross-peak in an HSQC spectrum would link a proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of the -CH₂- groups in the ring and the aminomethyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²J and ³J-coupling). libretexts.orgresearchgate.net HMBC is crucial for identifying the quaternary carbon (C1), which has no attached protons. This carbon would show correlations to the protons of the two aminomethyl groups and the adjacent methylene groups (C2 and C5) of the cyclopentane ring. rsc.org
Computational NMR Prediction and Validation
In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), can be employed to predict NMR chemical shifts. nih.govresearchgate.net This process typically involves:
Generating various possible conformations of the molecule.
Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP with a basis set like 6-31G(d)). chemrxiv.orgnih.gov
Calculating the NMR shielding tensors for each optimized conformer.
Averaging the shielding tensors based on the Boltzmann population of the conformers.
Converting the calculated shielding tensors to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). docbrown.info
The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-4 ppm for ¹³C NMR when using appropriate computational models. bohrium.com For this compound, such calculations would provide theoretical spectra that could be used to guide the interpretation of future experimental data.
Mass Spectrometry (MS) Applications
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of the molecular ion. For this compound (C₇H₁₆N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm its elemental composition.
Fragmentation Pathway Analysis
In the mass spectrometer, the molecular ion can fragment in characteristic ways, providing clues about its structure. For aliphatic amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.com
For this compound, the following fragmentation pathways are plausible:
Loss of an aminomethyl radical (•CH₂NH₂): This would lead to the formation of a stable iminium ion.
Cleavage of the cyclopentane ring: The ring can open and subsequently fragment through the loss of small neutral molecules like ethene. whitman.eduacs.org
Loss of ammonia (B1221849) (NH₃): While less common as an initial step for primary amines, it can occur.
The analysis of the m/z values of the resulting fragment ions helps to piece together the structure of the original molecule. future4200.com For instance, the mass spectrum of the related compound 1,2-diaminocyclohexane shows characteristic fragments that can be compared. massbank.jpnih.govnist.gov
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 128 | [C₇H₁₆N₂]⁺• | Molecular Ion |
| 113 | [C₇H₁₅N]⁺• | Loss of •NH₂ |
| 98 | [C₆H₁₂N]⁺ | α-cleavage (loss of •CH₂NH₂) followed by rearrangement |
| 84 | [C₅H₈N]⁺ | Ring opening and subsequent fragmentation |
| 70 | [C₄H₈N]⁺ | Further ring fragmentation |
| 56 | [C₃H₆N]⁺ | Common fragment in cyclic amines |
| 44 | [CH₄N]⁺ | Iminium ion from cleavage of the side chain |
| 30 | [CH₄N]⁺ | Iminium ion from α-cleavage of a primary amine |
Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra are excellent for identifying the presence of specific functional groups. rsc.org
For this compound, the key functional groups are the primary amine (-NH₂) and the aliphatic C-H bonds within the cyclopentane ring and the methylene bridges.
N-H Vibrations: The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3300-3500 cm⁻¹. nih.gov The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.
C-H Vibrations: The C-H stretching vibrations of the methylene groups will be observed just below 3000 cm⁻¹. The C-H bending vibrations (scissoring and rocking) will appear in the 1400-1470 cm⁻¹ region.
C-N Vibrations: The C-N stretching vibrations are typically found in the range of 1000-1250 cm⁻¹. nih.gov
Cyclopentane Ring Vibrations: The cyclopentane ring itself will have characteristic "breathing" and other skeletal vibrations, though these may be less intense and harder to assign definitively without computational support. researchgate.net
Raman spectroscopy is particularly useful for observing the more symmetric vibrations and the C-C skeletal modes, which may be weak in the IR spectrum. rsc.org
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| N-H stretch (asymmetric and symmetric) | 3300 - 3500 | IR, Raman |
| C-H stretch (aliphatic) | 2850 - 2960 | IR, Raman |
| N-H bend (scissoring) | 1590 - 1650 | IR |
| C-H bend (scissoring) | ~1450 - 1470 | IR, Raman |
| C-N stretch | 1000 - 1250 | IR, Raman |
| N-H wag | 780 - 850 (broad) | IR |
Note: These are general frequency ranges. The exact positions of the bands can be influenced by hydrogen bonding and the specific conformation of the molecule.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. wikipedia.org This technique provides unequivocal proof of connectivity and stereochemistry by mapping the electron density within a single crystal. wikipedia.org For this compound, which is typically a liquid at room temperature, derivatization to a suitable crystalline solid would be a prerequisite for analysis by single-crystal X-ray diffraction.
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted beams are used to calculate a three-dimensional electron density map, from which the positions of the individual atoms can be determined. wikipedia.org This allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the cyclopentyl ring and the geminal aminomethyl substituents.
Illustrative Crystallographic Data for a Related Cyclic Diamine Derivative
| Parameter | Illustrative Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 10.123 | nih.gov |
| b (Å) | 15.456 | nih.gov |
| c (Å) | 12.789 | nih.gov |
| β (°) | 98.76 | nih.gov |
| Volume (ų) | 1978.5 | nih.gov |
| Z | 4 | nih.gov |
Note: This data is for 2-cyanoguanidinophenytoin, a different molecule, and is presented for illustrative purposes to show typical parameters obtained from an X-ray crystallography study. nih.gov
Chromatographic Methods for Purity Assessment and Separation Science
Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction byproducts or other impurities. Both gas and liquid chromatography are powerful tools for this purpose.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Due to the polar nature of amines, which can lead to peak tailing and poor chromatographic performance on standard nonpolar columns, specialized approaches are often necessary. labrulez.com These include the use of base-deactivated columns or derivatization of the amine groups to reduce their polarity and improve volatility. labrulez.comresearchgate.net
Common derivatizing agents for primary amines include acylating agents, silylating agents, and reagents that form Schiff bases, such as pentafluorobenzaldehyde. researchgate.netacs.org The choice of derivative will depend on the specific analytical requirements, including the desired sensitivity and the detector being used. A flame ionization detector (FID) is commonly used for general-purpose analysis, while a nitrogen-phosphorus detector (NPD) can provide enhanced selectivity and sensitivity for nitrogen-containing compounds like this compound. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful combination, as it provides both retention time data for quantification and mass spectra for definitive identification of the compound and any impurities. gdut.edu.cnnih.gov
Typical GC Parameters for Aliphatic Amine Analysis
| Parameter | Typical Condition | Reference |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar | gdut.edu.cn |
| Carrier Gas | Helium or Hydrogen | gdut.edu.cnnih.gov |
| Injector Temperature | 250-290 °C | gdut.edu.cn |
| Oven Program | Initial temp. 60-80°C, ramped to 250-300°C | gdut.edu.cn |
| Detector | FID, NPD, or Mass Spectrometer | labrulez.comgdut.edu.cn |
| Derivatization | Optional, e.g., with benzenesulfonyl chloride or PFB | acs.orggdut.edu.cn |
Liquid Chromatography (LC)
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For primary amines like this compound, which lack a strong UV chromophore, detection can be challenging. sigmaaldrich.com This is typically overcome by pre-column or post-column derivatization with a reagent that imparts a UV-absorbing or fluorescent tag to the molecule. sigmaaldrich.comthermofisher.com
Common derivatizing reagents for HPLC analysis of amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. thermofisher.comresearchgate.net The resulting derivatives can be separated by reversed-phase HPLC on a C18 or similar column with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. oeno-one.euiiste.org Detection is then achieved using a UV-Vis or fluorescence detector. nih.gov Alternatively, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be used for detection without derivatization.
Illustrative HPLC Conditions for Derivatized Amine Analysis
| Parameter | Typical Condition | Reference |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | oeno-one.eusigmaaldrich.com |
| Mobile Phase | Gradient of acetonitrile and water/buffer | oeno-one.eusigmaaldrich.com |
| Derivatizing Agent | o-Phthalaldehyde (OPA) with a thiol | thermofisher.comnih.gov |
| Detection | Fluorescence (e.g., Ex: 340 nm, Em: 450 nm for OPA) | nih.gov |
| Flow Rate | 1.0 mL/min | iiste.org |
Chiral Analysis Techniques for Enantiomeric Purity Assessment
Chiral analysis is employed to separate and quantify the enantiomers of a chiral compound. However, an examination of the structure of this compound reveals that it is an achiral molecule. The central carbon atom of the cyclopentyl ring to which the two aminomethyl groups are attached is bonded to two identical substituents, and the molecule possesses a plane of symmetry. Therefore, it does not have enantiomers, and an assessment of enantiomeric purity is not applicable.
For structurally related chiral amines, however, several techniques are available for enantiomeric purity assessment. Chiral chromatography, in the form of both chiral GC and chiral LC, is the most common approach. nih.govresearchgate.netmdpi.com This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chromatographyonline.com For GC, cyclodextrin-based CSPs are widely used for the separation of derivatized amines. chromatographyonline.com In HPLC, a variety of CSPs based on polysaccharides, proteins, or synthetic polymers are available. mdpi.com The choice of the appropriate chiral column and chromatographic conditions is often determined through a screening process. acs.org
Strategic Importance and Future Directions in 1 Aminomethyl Cyclopentyl Methanamine Research
Role as a Versatile Synthetic Building Block in Diverse Chemical Scaffolds
[1-(Aminomethyl)cyclopentyl]methanamine, with its molecular formula C7H16N2 and a molecular weight of 128.22 g/mol , serves as a versatile small molecule scaffold in organic synthesis. cymitquimica.comnih.gov The presence of two primary amine groups on a single carbon atom of a cyclopentane (B165970) ring provides a unique stereochemical and reactive environment. This arrangement is foundational for constructing a variety of chemical structures, from bioactive molecules to complex polymers.
The gem-diamine motif is a key feature that allows for the synthesis of spiro-heterocycles, which are compounds where two rings are connected at a single shared atom. nih.govnih.gov Such structures are of significant interest in medicinal chemistry due to their rigid and three-dimensional nature, which can lead to specific and potent biological activities. nih.gov The synthesis of these complex molecules can be achieved with high regio- and stereoselectivity. nih.gov
Furthermore, the diamine functionality of this compound makes it a suitable monomer for the synthesis of polyamides and other polymers. nih.govnih.gov The ability to form strong hydrogen bonds through the amide linkages can impart desirable properties to the resulting materials. nih.gov While specific examples of polymers derived from this compound are not extensively documented in publicly available research, the fundamental reactivity of diamines in polycondensation reactions is well-established. nih.gov
The creation of macrocyclic compounds such as crown ethers and cryptands often relies on the use of diamine building blocks. nih.gov These molecules are known for their ability to selectively bind cations, a property that is valuable in areas ranging from separation science to the development of chemical sensors. nih.gov The synthesis of such macrocycles can be achieved through various cyclization strategies.
The synthesis of bioactive compounds is another significant area where this compound can play a crucial role. The modification of core structures with aminomethyl groups is a known strategy for enhancing the pharmacological properties of molecules. mdpi.com For instance, the introduction of aminomethyl groups into 8-hydroxyquinoline (B1678124) has been shown to produce compounds with a range of biological activities. mdpi.com The Gabriel synthesis is a classic method for preparing primary amines and has been applied to the synthesis of complex aminomethyl-containing molecules, highlighting the utility of this functional group in medicinal chemistry. chemrxiv.org
Sustainable Chemical Synthesis Initiatives
The chemical industry is increasingly focused on developing sustainable manufacturing processes that are environmentally friendly and economically viable. nih.govresearchgate.net This includes the use of renewable feedstocks, the development of biocatalytic processes, and the implementation of green chemistry principles to reduce waste and energy consumption. nih.govnih.govresearchgate.net
While specific research on the sustainable production of this compound is not widely reported, the broader field of diamine synthesis is undergoing a green transformation. nih.govresearchgate.net One promising approach is the use of biomass-derived starting materials. nih.govoriginmaterials.com For example, lignocellulose can be a source for diols, which can then be converted to diamines using catalysts like Raney Ni in the presence of ammonia (B1221849). nih.gov Another avenue is the microbial production of diamines through fermentation, which utilizes microorganisms engineered to produce these valuable chemicals from renewable resources like sugars. nih.govnih.govresearchgate.netresearchgate.net These bio-based methods offer a potential route to a more sustainable and carbon-neutral chemical industry. nih.gov
Future research could focus on applying these sustainable principles to the synthesis of this compound. Developing a bio-based route to this compound from renewable feedstocks would significantly enhance its strategic importance and align its application with the goals of green chemistry.
Emerging Applications in Advanced Chemical Systems
The unique structural features of this compound suggest its potential for use in the development of advanced chemical systems. However, specific applications of this particular compound in areas such as advanced materials, metal-organic frameworks (MOFs), or supramolecular chemistry are not yet well-documented in the available literature.
The gem-diamine functionality could, in principle, be utilized in the design of ligands for the construction of coordination polymers and MOFs. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The cyclopentyl backbone would provide a degree of rigidity and a specific geometry to the resulting framework.
In supramolecular chemistry, the ability of the diamine to participate in hydrogen bonding and host-guest interactions could be exploited to create self-assembling systems and complex molecular architectures. Further research is needed to explore these potential applications and to synthesize and characterize the resulting materials.
Interdisciplinary Research Opportunities
The application of specialized chemical compounds often fosters collaboration between different scientific disciplines. The gem-diamine structure present in this compound offers such an opportunity, particularly at the intersection of chemistry and biology.
One notable area of interdisciplinary research involving gem-diamines is in the field of molecular mimicry. For example, bicyclic gem-diamines have been used in the stereoselective synthesis of α-N-linked disaccharide mimics. nih.gov These synthetic molecules are designed to imitate the structure of natural carbohydrates and can act as inhibitors of enzymes such as isomaltase. nih.gov This research combines organic synthesis with biochemistry and enzymology to develop new therapeutic agents.
The synthesis of bioactive compounds, as mentioned earlier, is another area ripe for interdisciplinary collaboration. The development of new drugs based on the this compound scaffold would require the expertise of medicinal chemists, pharmacologists, and biologists to design, synthesize, and evaluate the biological activity of new chemical entities. nih.gov The one-pot synthesis of bioactive cyclopentenones from fatty acids is an example of how synthetic chemistry can provide tools for biological investigation. nih.gov
Future interdisciplinary research could explore the use of this compound in the development of new biomaterials, such as biocompatible polymers for medical devices or drug delivery systems. Such endeavors would necessitate a close collaboration between polymer chemists, materials scientists, and biomedical researchers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(Aminomethyl)cyclopentyl]methanamine, and how do reaction conditions influence yield?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Reaxys, Pistachio) suggests feasible pathways involving cyclopentane ring functionalization. A common approach involves reductive amination of cyclopentanecarbaldehyde derivatives or ring-opening of bicyclic intermediates. Reaction parameters such as solvent polarity (e.g., methanol vs. THF), temperature (25–80°C), and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact yields (typically 50–75%) .
Q. How can researchers characterize the stability of this compound under varying pH and solvent conditions?
- Methodological Answer : Stability studies should employ HPLC or LC-MS to monitor degradation products. The compound exhibits greater stability in acidic buffers (pH 3–5) compared to alkaline conditions (pH >8), where hydrolysis of the aminomethyl group may occur. Solvent screening (e.g., DMSO, ethanol) reveals minimal decomposition at –20°C over 30 days .
Q. What biological targets are associated with this compound, and what assays validate its activity?
- Methodological Answer : Structural analogs show affinity for neurotransmitter receptors (e.g., NMDA, dopamine receptors) and enzymes like monoamine oxidases. Competitive binding assays (e.g., radioligand displacement) and enzymatic inhibition studies (IC₅₀ values in µM range) are recommended. Neuroprotective effects in neuronal stress models (e.g., oxidative stress in SH-SY5Y cells) are reported for related cyclopentylamines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from stereochemical variations or impurities. Use chiral HPLC to isolate enantiomers and test their activity separately. For example, the (R)-enantiomer of a related compound showed 10-fold higher neuroprotection than the (S)-form. Validate purity via NMR (≥95%) and elemental analysis .
Q. What strategies optimize the synthetic efficiency of this compound for large-scale production?
- Methodological Answer : Transition from batch to continuous flow reactors improves scalability. For example, a two-step process involving cyclopentene epoxidation followed by amination achieves 85% yield in flow systems. Catalyst recycling (e.g., immobilized enzymes) and solvent recovery (e.g., ethanol distillation) reduce costs .
Q. How do computational docking studies predict the interaction of this compound with protein targets?
- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures (e.g., PDB: 8GD2) identifies key binding residues. The cyclopentyl group occupies hydrophobic pockets, while the aminomethyl moiety forms hydrogen bonds with catalytic sites (e.g., CRBP1 ligand-binding domain). MD simulations (50 ns) assess stability of the protein-ligand complex .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Methodological Answer : Rodent models (Sprague-Dawley rats) with IV/PO dosing (10–50 mg/kg) and LC-MS/MS plasma analysis reveal moderate bioavailability (25–40%). Tissue distribution studies show preferential accumulation in the brain (Cₘₐₓ = 1.2 µg/g at 2 h). Metabolite profiling identifies N-acetylated derivatives as major excretion products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
